molecular formula C11H13NO5 B6126408 3-[(3-ACETYL-6-METHYL-2-OXO-2H-PYRAN-4-YL)AMINO]PROPANOIC ACID

3-[(3-ACETYL-6-METHYL-2-OXO-2H-PYRAN-4-YL)AMINO]PROPANOIC ACID

Cat. No.: B6126408
M. Wt: 239.22 g/mol
InChI Key: LDCZMQLCTOUZLW-UHFFFAOYSA-N
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Description

3-[(3-Acetyl-6-methyl-2-oxo-2H-pyran-4-yl)amino]propanoic acid is a complex organic compound characterized by its unique structure, which includes a pyran ring substituted with acetyl and methyl groups

Properties

IUPAC Name

3-[(3-acetyl-6-methyl-2-oxopyran-4-yl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-6-5-8(12-4-3-9(14)15)10(7(2)13)11(16)17-6/h5,12H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCZMQLCTOUZLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=O)C)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)amino]propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-acetyl-6-methyl-2-oxo-2H-pyran-4-amine with propanoic acid under controlled conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Acetyl-6-methyl-2-oxo-2H-pyran-4-yl)amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

3-[(3-Acetyl-6-methyl-2-oxo-2H-pyran-4-yl)amino]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)amino]propanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may activate caspases, which are involved in apoptosis . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Acetyl-6-methyl-2-oxo-2H-pyran-4-yl)amino]propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of acetyl, methyl, and amino groups on the pyran ring makes it a versatile compound for various applications.

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